molecular formula C4H6FN3 B3324682 4-Fluoro-1-methyl-1H-pyrazol-5-amine CAS No. 1935209-79-2

4-Fluoro-1-methyl-1H-pyrazol-5-amine

Cat. No. B3324682
CAS RN: 1935209-79-2
M. Wt: 115.11
InChI Key: XJXZTEUTIVMOGB-UHFFFAOYSA-N
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Description

4-Fluoro-1-methyl-1H-pyrazol-5-amine is a chemical compound with the molecular weight of 151.57 . It is a hydrochloride salt and is commonly used as an intermediate in organic synthesis . It is also a part of the 5-amino-pyrazoles class, which are known to be potent reagents in organic and medicinal synthesis .


Synthesis Analysis

5-Amino-pyrazoles, such as this compound, are synthesized using a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . They are versatile synthetic building blocks used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H6FN3.ClH/c1-8-4(6)3(5)2-7-8;/h2H,6H2,1H3;1H . This indicates that the molecule consists of a pyrazole ring with a fluorine atom at the 4th position and a methyl group at the 1st position .


Chemical Reactions Analysis

5-Amino-pyrazoles are known to undergo a variety of chemical reactions. For instance, they can react with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution to form 5-amino-4-hydroxyiminopyrazoles and (E)-N-1-aryl-3-aryl-4-[(substituted pyrazolyl)diazenyl] pyrazoles .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is a hydrochloride salt, indicating it may be soluble in water .

Scientific Research Applications

Synthesis and Chemical Transformations

4-Fluoro-1-methyl-1H-pyrazol-5-amine has been used extensively in chemical synthesis. It serves as a key intermediate in various chemical transformations, including the synthesis of complex fluorinated compounds. For instance, it has been used in the organocatalytic one-pot sequential 1,4-addition/dearomative-fluorination transformation to yield fluorinated products with significant stereoselectivity (Li et al., 2012). Additionally, it has been employed in the synthesis of N-methyl-chromeno[2,3-d]pyrazol-9-one, highlighting its utility in facilitating diverse substituent introduction (Hanamoto et al., 2008).

Antimicrobial Activity

Research has demonstrated the antimicrobial potential of derivatives synthesized from this compound. Studies show the synthesis of compounds like 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one and their evaluation for antimicrobial activity, with some derivatives exhibiting excellent to good antibacterial activity (Mistry, Desai, & Desai, 2016).

Material Science and Organic Electronics

Fluorinated pyrazoles, including derivatives of this compound, have found applications in material science and organic electronics. They are used in the synthesis of high-fluorescence intensity compounds for organic light-emitting diodes (OLEDs), demonstrating the impact of fluorine-containing substituents on the properties of these materials (Szlachcic et al., 2017).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been explored for their potential in drug discovery. For example, the synthesis of pyrazole derivatives and their examination for antitumor, antifungal, and antibacterial activities have been conducted, identifying important pharmacophore sites for further drug development (Titi et al., 2020).

Synthesis of Pyrazolo[3,4-d]pyrimidines

The compound has also been utilized in the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, indicating its versatility in creating a variety of heterocyclic compounds with potential pharmaceutical applications (Eleev, Kutkin, & Zhidkov, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

4-fluoro-2-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FN3/c1-8-4(6)3(5)2-7-8/h2H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXZTEUTIVMOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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